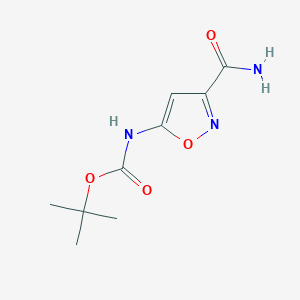

tert-butyl N-(3-carbamoyl-1,2-oxazol-5-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(3-carbamoyl-1,2-oxazol-5-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4/c1-9(2,3)15-8(14)11-6-4-5(7(10)13)12-16-6/h4H,1-3H3,(H2,10,13)(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDWGIYVFHLDBBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=NO1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl N-(3-carbamoyl-1,2-oxazol-5-yl)carbamate typically involves the reaction of tert-butyl carbamate with 3-carbamoyl-1,2-oxazole under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl N-(3-carbamoyl-1,2-oxazol-5-yl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert it into other derivatives.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Neuroprotection and Alzheimer’s Disease Research

Tert-butyl N-(3-carbamoyl-1,2-oxazol-5-yl)carbamate has been investigated for its potential neuroprotective properties, particularly against amyloid-beta toxicity associated with Alzheimer’s disease. A study demonstrated that this compound could inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease. The protective effects were assessed using astrocyte cell cultures treated with amyloid-beta 1-42, revealing a moderate reduction in TNF-alpha levels and free radicals, suggesting its potential as a therapeutic agent in neurodegenerative disorders .

Table 1: Neuroprotective Effects of this compound

| Study | Model | Concentration (μM) | Effect Observed |

|---|---|---|---|

| In vitro (astrocytes) | 6.25 - 100 | Reduced TNF-alpha levels | |

| In vivo (rat model) | Not specified | No significant effect compared to control |

Synthetic Applications

C–H Amidation Reactions

This compound has been utilized in photocatalyzed C–H amidation reactions of indoles. This method allows for the formation of C–N bonds under mild conditions, showcasing the compound's utility in synthetic organic chemistry. The reaction exhibited excellent regioselectivity and broad substrate scope, making it a valuable tool for synthesizing biologically relevant aminoindoles .

Table 2: C–H Amidation Using this compound

| Reaction Type | Substrate | Conditions | Yield (%) |

|---|---|---|---|

| C–H Amidation | Various indoles | Mild conditions with photocatalyst | High yield |

Case Studies and Research Findings

Case Study: Neuroprotective Mechanism Investigation

A detailed study on the neuroprotective mechanism of this compound was conducted using both in vitro and in vivo models. The in vitro results indicated that the compound significantly reduced cell death induced by amyloid-beta peptides. In vivo studies showed a lack of significant effects compared to established treatments like galantamine, raising questions about its bioavailability and efficacy in living organisms .

Case Study: Synthetic Pathway Development

Another research effort focused on optimizing the synthetic pathway for this compound to enhance yield and reduce by-products. The study reported a redesigned synthetic process that improved efficiency while maintaining product purity, highlighting its importance in pharmaceutical manufacturing .

Mechanism of Action

The mechanism of action of tert-butyl N-(3-carbamoyl-1,2-oxazol-5-yl)carbamate involves its interaction with specific molecular targets and pathways. It can act as a precursor in the synthesis of compounds that modulate biological pathways, although detailed studies on its exact mechanism are limited .

Comparison with Similar Compounds

tert-Butyl N-(3-carbamoyl-1,2-oxazol-5-yl)carbamate can be compared with similar compounds such as:

tert-Butyl N-(3-hydroxypropyl)carbamate: Used in similar synthetic applications.

tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: Another compound with comparable uses in chemical synthesis.

Its uniqueness lies in its specific structure, which imparts distinct reactivity and applications in various fields.

Biological Activity

Tert-butyl N-(3-carbamoyl-1,2-oxazol-5-yl)carbamate is a compound characterized by its unique molecular structure, which includes a tert-butyl group, a carbamate moiety, and a 1,2-oxazole ring with a carbamoyl substituent. This structural configuration suggests potential biological activities that can be leveraged in medicinal chemistry and biochemistry.

- Molecular Formula : C₉H₁₃N₃O₄

- Molar Mass : 227.22 g/mol

The presence of the oxazole ring is significant as it is known to contribute to various biological activities, including antimicrobial and anticancer properties.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Studies have shown that compounds containing oxazole rings can demonstrate significant antimicrobial effects against various pathogens. The specific interactions of this compound with bacterial and fungal strains are under investigation.

- Anticancer Potential : Initial screenings suggest that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism of action is believed to involve interference with cellular signaling pathways related to growth and apoptosis.

- Enzyme Inhibition : Interaction studies have revealed that this compound may act as an inhibitor for specific enzymes involved in metabolic processes, which could be beneficial in treating metabolic disorders.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl N-(3-cyano-1,2-oxazol-5-yl)carbamate | Contains a cyano group instead of a carbamoyl group | Different reactivity due to cyano functionality |

| Tert-butyl N-(3-carbamoyl-4,5-dihydro-1,2-oxazol-5-yl)methyl carbamate | Features a dihydro structure | Potentially different biological activity due to saturation |

| Tert-butyl N-(3-(propan-2-yl)carbamoyl)-4,5-dihydro-1,2-oxazol | Contains an isopropyl group | Alters sterics and electronic properties compared to tert-butyl substitution |

Case Studies

Several case studies highlight the biological activity of similar compounds and provide insights into the potential applications of this compound:

- Antimicrobial Evaluation : A study on oxazole derivatives indicated that modifications in substituents significantly affected their antimicrobial efficacy. The findings suggest that optimizing the structure of this compound could enhance its activity against resistant strains.

- Cytotoxicity Assays : Research involving cytotoxicity assays on various cancer cell lines demonstrated that similar compounds exhibited dose-dependent inhibition of cell growth. Future studies are needed to quantify the specific effects of this compound on different cancer types.

- Mechanistic Studies : Investigations into the mechanism of action for related carbamate compounds have revealed pathways involving apoptosis and cell cycle arrest. Understanding these mechanisms for this compound could inform therapeutic strategies.

Q & A

Q. Q1. What are reliable synthetic routes for tert-butyl N-(3-carbamoyl-1,2-oxazol-5-yl)carbamate, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves coupling tert-butyl carbamate precursors with functionalized oxazole intermediates. For example, HClO4-SiO2 catalysis in anhydrous solvents (e.g., dichloromethane) under mild heating (80°C) can promote efficient amide bond formation . Reaction monitoring via TLC and purification via silica gel chromatography (e.g., hexane/EtOAc gradients) are critical for isolating high-purity products. Optimization should focus on catalyst loading, solvent polarity, and temperature to mitigate side reactions like oxazole ring decomposition.

Q. Q2. How can structural confirmation of this compound be achieved using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Spectroscopy : Assign 1H and 13C NMR peaks to verify the tert-butyl group (δ ~1.4 ppm for CH3), oxazole protons (δ 6.5–8.5 ppm), and carbamate carbonyl (δ ~155 ppm in 13C).

- X-ray Crystallography : Grow single crystals via slow evaporation in aprotic solvents (e.g., ethyl acetate). Use programs like SHELXL for structure refinement and Mercury for visualizing hydrogen-bonding networks . Ensure data quality by checking R-factors (<5%) and residual electron density maps.

Advanced Research Questions

Q. Q3. How do hydrogen-bonding interactions influence the solid-state packing of tert-butyl carbamate derivatives, and what implications does this have for material stability?

Methodological Answer: Graph set analysis (e.g., Etter’s formalism) can classify hydrogen-bonding motifs (e.g., N–H···O=C interactions between carbamoyl and oxazole groups). In crystal structures, these interactions often form infinite chains or sheets, stabilizing the lattice . Use Mercury to calculate intermolecular distances and angles, and correlate these with thermal stability (via TGA) or solubility profiles. Contradictions may arise if steric hindrance from the tert-butyl group disrupts packing efficiency .

Q. Q4. What challenges arise in resolving crystallographic disorder for the tert-butyl group, and how can they be addressed?

Methodological Answer: The tert-butyl moiety’s rotational freedom often causes disorder in crystal structures. Strategies include:

- Collecting high-resolution data (≤0.8 Å) to model alternative conformers.

- Applying SHELXL’s PART and SIMU instructions to refine disordered segments .

- Validating models with displacement parameter checks (ADPs < 0.05 Ų for non-disordered atoms). If unresolved, report occupancy ratios and omit problematic regions from publication-quality figures .

Q. Q5. How can mechanistic studies differentiate between competing pathways in the synthesis of oxazole-containing carbamates?

Methodological Answer:

- Isotopic Labeling : Use 15N-labeled amines to track incorporation into the oxazole ring via MS/MS fragmentation.

- Kinetic Profiling : Monitor intermediate formation (e.g., nitrile oxides) via in situ IR spectroscopy. A sudden drop in nitrile oxide signal suggests rapid cyclization .

- Computational Modeling : Employ DFT (e.g., Gaussian) to compare activation energies for [3+2] cycloaddition vs. nucleophilic substitution pathways. Contradictions between experimental and theoretical yields may indicate unaccounted solvent effects .

Data Interpretation and Contradictions

Q. Q6. How should researchers resolve discrepancies in reported melting points or spectral data for this compound?

Methodological Answer:

- Purity Assessment : Compare HPLC retention times with authentic standards. Contaminants (e.g., unreacted oxazole precursors) can depress melting points .

- Crystallographic Validation : Cross-check NMR assignments with X-ray-derived torsion angles. For example, oxazole ring planarity deviations >5° may indicate polymorphism .

- Literature Survey : Prioritize data from peer-reviewed journals over vendor catalogs, which often omit experimental conditions .

Methodological Tools and Best Practices

Q. Q7. What software tools are recommended for analyzing the electronic properties of this compound?

Methodological Answer:

- Molecular Electrostatic Potential (MEP) Maps : Generate using Gaussian or ORCA to predict nucleophilic/electrophilic sites on the oxazole ring.

- Hirshfeld Surface Analysis : Perform with CrystalExplorer to quantify intermolecular interactions (e.g., C–H···O contacts) in the crystal lattice .

- Avoid Common Pitfalls : Ensure basis sets (e.g., B3LYP/6-31G*) are validated for carbamate systems to prevent inaccurate charge distribution models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.